molecular formula C19H18ClN5O B5439198 N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea

Cat. No. B5439198
M. Wt: 367.8 g/mol
InChI Key: PGZXAHPEBPADJU-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methylphenyl)-N’-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) linking two aromatic rings, one of which has a chloro and a methyl substituent, and the other has an amino group linked to a pyridazine ring .


Molecular Structure Analysis

The compound contains several functional groups that would influence its molecular structure. The presence of the urea group would likely result in hydrogen bonding, both within the molecule and with other molecules. The aromatic rings could participate in pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the urea group) and aromatic rings would influence properties like solubility, melting point, boiling point, etc .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for the study of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential medicinal applications .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c1-12-3-5-16(11-17(12)20)23-19(26)22-15-8-6-14(7-9-15)21-18-10-4-13(2)24-25-18/h3-11H,1-2H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZXAHPEBPADJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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